molecular formula C4H9NS B6236673 (5R)-5-methyl-1,3-thiazolidine CAS No. 2679949-82-5

(5R)-5-methyl-1,3-thiazolidine

Cat. No. B6236673
CAS RN: 2679949-82-5
M. Wt: 103.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5-methyl-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines. It is a chiral molecule, meaning it has two distinct chemical forms that are mirror images of each other. This compound has been widely studied due to its potential applications in various scientific fields such as drug design, catalysis, and chemical synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

((5R)-5-methyl-1,3-thiazolidine)-5-methyl-1,3-thiazolidine has a wide range of scientific applications. It has been used as a precursor in the synthesis of various drugs, including antifungal and antiviral agents. It has also been used in the synthesis of peptides, which can be used in the treatment of various diseases. Additionally, this compound has been used in the synthesis of photolabile protecting groups, which can be used to control the reactivity of certain molecules.

Mechanism of Action

The mechanism of action of ((5R)-5-methyl-1,3-thiazolidine)-5-methyl-1,3-thiazolidine is not yet fully understood. However, it is believed to involve the formation of an intermediate thiazolidine ring, which can then react with a nucleophile to form the desired product. Additionally, this compound can act as an electrophile, meaning it can react with electron-rich molecules such as alcohols, amines, and other nucleophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-5-methyl-1,3-thiazolidine are not yet fully understood. However, this compound has been shown to interact with certain enzymes, such as cytochrome P450, which can affect the metabolism of drugs. Additionally, this compound has been shown to interact with certain proteins, such as the enzyme thioredoxin reductase, which can affect the production of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

((5R)-5-methyl-1,3-thiazolidine)-5-methyl-1,3-thiazolidine has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it a safe compound to work with. Additionally, it is easy to synthesize and can be used in a variety of reactions. However, this compound is also limited in its use due to its chirality, meaning it can only be used in certain reactions. Additionally, it is not as reactive as some other compounds, which can limit its usefulness in certain experiments.

Future Directions

The potential future directions for ((5R)-5-methyl-1,3-thiazolidine)-5-methyl-1,3-thiazolidine are vast. One potential area of research is in the development of drugs that target specific enzymes or proteins. Additionally, this compound could be used in the development of new catalysts or photolabile protecting groups. Finally, further research could be done to better understand the biochemical and physiological effects of this compound.

Synthesis Methods

((5R)-5-methyl-1,3-thiazolidine)-5-methyl-1,3-thiazolidine can be synthesized via a number of different methods. The most common method is the reaction of a primary amine with a haloalkane, such as chloroacetic acid. This reaction produces a thiazolidine intermediate which can then be further reacted with a nucleophile, such as an alcohol or an amine, to produce the final product. Other methods of synthesis include the reaction of an amine and an aldehyde, as well as the reaction of an amine and a haloalkene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5R)-5-methyl-1,3-thiazolidine involves the reaction of 2-methyl-2-thiazoline with formaldehyde in the presence of a strong acid catalyst.", "Starting Materials": [ "2-methyl-2-thiazoline", "Formaldehyde", "Strong acid catalyst" ], "Reaction": [ "Add 2-methyl-2-thiazoline to a reaction flask", "Add formaldehyde to the reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

2679949-82-5

Molecular Formula

C4H9NS

Molecular Weight

103.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.